molecular formula C10H20N2O2 B2597792 tert-butyl N-[3-(methylamino)cyclobutyl]carbamate CAS No. 2168236-44-8

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate

Cat. No.: B2597792
CAS No.: 2168236-44-8
M. Wt: 200.282
InChI Key: MCNDOUJOQHVZFB-ZKCHVHJHSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-7(6-8)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNDOUJOQHVZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylamino)cyclobutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Scientific Research Applications

Chemistry: tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .

Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutane Ring

Compound A : tert-Butyl N-[3-(2-Aminoethyl)cyclobutyl]carbamate
  • CAS : 1032684-85-7
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Key Differences: Substituent: 2-Aminoethyl group instead of methylamino. Applications: Used in peptide coupling and as a precursor for polyamine derivatives .
Compound B : tert-Butyl N-[3-(Hydroxymethyl)cyclobutyl]carbamate
  • CAS : 142733-64-0
  • Molecular Formula: C₁₀H₁₉NO₃
  • Key Differences: Substituent: Hydroxymethyl group replaces methylamino. Impact: Enhanced hydrophilicity (logP reduction) and utility in prodrug design or conjugation chemistry .

Ring Size and Stereochemical Variations

Compound C : tert-Butyl N-[(1S,3R)-3-(Methylamino)cyclopentyl]carbamate
  • CAS : 1821739-64-3
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Key Differences :
    • Ring Size : Cyclopentane vs. cyclobutane.
    • Impact : Reduced ring strain and altered spatial orientation for target binding. Used in GPCR-targeted therapies .
Compound D : tert-Butyl N-[cis-3-(Methylamino)cyclobutyl]carbamate
  • CAS : 2168165-22-6
  • Key Differences :
    • Stereochemistry : Cis configuration of substituents.
    • Impact : Improved binding affinity in enantioselective syntheses (e.g., microtubule stabilizers) .

Functional Group Modifications

Compound E : tert-Butyl N-[3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate
  • CAS: Not listed
  • Molecular Formula : C₁₃H₂₀N₄O₂
  • Key Differences :
    • Substituent : Propargyl-linked pyrazole ring.
    • Impact : Enables click chemistry for bioconjugation; pyrazole enhances aromatic interactions in kinase inhibitors .
Compound F : tert-Butyl N-(3-Chlorosulfonylcyclobutyl)carbamate
  • CAS : 877964-32-4
  • Molecular Formula: C₉H₁₆ClNO₄S
  • Key Differences :
    • Substituent : Chlorosulfonyl group.
    • Impact : High electrophilicity for sulfonamide formation; used in protease inhibitor libraries .

Comparative Data Table

Compound Substituent/Ring Variation Molecular Weight (g/mol) Key Applications Notable Properties
Target Compound Methylamino, cyclobutane 200.28 Kinase inhibitors, peptide mimetics High rigidity, 97% purity
Compound A 2-Aminoethyl, cyclobutane 214.31 Polyamine synthesis Flexible backbone
Compound B Hydroxymethyl, cyclobutane 201.22 Prodrug conjugation Hydrophilic, logP = 1.2
Compound C Methylamino, cyclopentane 214.31 GPCR-targeted therapies Reduced ring strain
Compound E Pyrazole-propargyl, cyclobutane 264.32 Click chemistry, kinase inhibitors Aromatic interactions
Compound F Chlorosulfonyl, cyclobutane 269.75 Sulfonamide libraries Electrophilic reactivity

Biological Activity

tert-butyl N-[3-(methylamino)cyclobutyl]carbamate, with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (3-(methylamino)cyclobutyl)carbamate
  • CAS Number : 1507172-39-5

The compound features a tert-butyl group, a cyclobutyl ring, and a methylamino substituent. This unique structure contributes to its distinct chemical behavior and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction leads to changes in biochemical pathways and cellular processes, which are crucial for its potential therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes, which can be pivotal in therapeutic applications.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in various physiological responses.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

Compound NameStructure TypeBiological Activity
tert-butyl N-[3-(methylamino)propyl]carbamateSimilar alkyl chainModerate enzyme inhibition
tert-butyl N-[3-(methylamino)cyclopropyl]carbamateCyclopropyl instead of cyclobutylLower binding affinity
tert-butyl N-[3-(methylamino)cyclopentyl]carbamateCyclopentyl structureEnhanced receptor interaction

The cyclobutyl structure imparts distinct steric and electronic properties compared to its analogs with different ring sizes, influencing its reactivity and interaction with biological targets.

Case Studies and Research Findings

  • Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promising results in modulating enzyme activity related to cancer metabolism.
  • Receptor Binding Affinity : Research utilizing radiolabeled versions of the compound has indicated significant binding affinity to certain receptors implicated in neurological disorders. This suggests potential therapeutic applications in treating conditions such as depression or anxiety disorders.
  • Toxicological Assessments : Preliminary assessments indicate low toxicity levels when administered at therapeutic doses, making it a candidate for further development in pharmacological applications .

Q & A

Q. What are the common synthetic routes for tert-butyl N-[3-(methylamino)cyclobutyl]carbamate?

  • Methodological Answer : The synthesis typically involves carbamate formation via reaction of a cyclobutylamine precursor with tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:
  • Step 1 : React 3-(methylamino)cyclobutanol with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Key Parameters : Temperature (0–25°C), reaction time (2–12 h), and stoichiometric ratios (1:1.2 amine:Boc₂O) .

Table 1 : Comparison of Synthetic Methods

SolventBaseYield (%)Purity (HPLC)Reference
DCMTEA78>95%
THFNaOH6590%

Q. How is the purity of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate assessed?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min .
  • NMR : Confirm absence of residual solvents (e.g., DCM at δ 5.3 ppm) and verify Boc-group protons (δ 1.4 ppm, singlet) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ = 229.2 g/mol .

Q. What spectroscopic techniques are used for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Resolve cyclobutyl ring conformation and Boc-group orientation using SHELX software (e.g., SHELXL for refinement) .
  • IR Spectroscopy : Identify carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be optimized for carbamate formation?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity vs. THF .
  • Base Strength : Use TEA over weaker bases (e.g., NaHCO₃) to accelerate deprotonation .
  • Temperature Control : Slow addition of Boc₂O at 0°C minimizes side reactions (e.g., over-Boc protection) .
  • Workflow : Employ continuous flow reactors for scalable synthesis (>90% yield reported industrially) .

Q. How to resolve discrepancies in NMR data during structural analysis?

  • Methodological Answer :
  • Case Study : If methylamino proton signals (δ 2.8–3.1 ppm) overlap with solvent peaks:

Use deuterated DMSO-d₆ to shift residual water signals.

Perform 2D NMR (HSQC, HMBC) to assign cyclobutyl CH₂ groups .

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What strategies are effective for studying biological activity?

  • Methodological Answer :
  • Enzyme Assays : Use as a substrate/inhibitor in serine hydrolase assays (e.g., porcine liver esterase) .
  • Protocol : Incubate compound (1 mM) with enzyme in pH 7.4 buffer; monitor hydrolysis via UV-Vis (λ = 405 nm) .
  • Structure-Activity Relationship (SAR) : Modify the cyclobutyl or methylamino group and evaluate anti-inflammatory activity (IC₅₀ vs. indomethacin) .

Table 2 : Biological Activity Screening

Modification SiteAssay TypeIC₅₀ (μM)Reference
Methylamino groupEsterase inhibition12.3
Cyclobutyl ringAnti-inflammatory45.7

Q. How to address low stability during storage?

  • Methodological Answer :
  • Storage Conditions : Keep at –20°C under argon; avoid prolonged exposure to moisture (degradation via carbamate hydrolysis) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Data Contradiction & Advanced Analysis

Q. How to interpret conflicting mass spectrometry and elemental analysis data?

  • Methodological Answer :
  • Scenario : Observed [M+H]⁺ = 230.3 (vs. theoretical 229.2).
  • Hypothesis : Sodium adduct formation (add 0.1% formic acid to ESI source to suppress).
  • Action : Repeat analysis with HRMS (resolution >30,000) to confirm molecular formula .

Q. What computational methods support conformational analysis of the cyclobutyl ring?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level; compare strain energy with cyclohexyl analogs (cyclobutyl strain ~25 kcal/mol higher) .
  • MD Simulations : Simulate ring puckering dynamics in aqueous solution (AMBER force field) .

Application in Medicinal Chemistry

Q. How to design derivatives for improved pharmacokinetics?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (measured via shake-flask method) .
  • Prodrug Strategy : Replace Boc-group with enzymatically cleavable motifs (e.g., p-nitrophenyl ester) .

Table 3 : Derivative Properties

DerivativelogPSolubility (mg/mL)Reference
Parent Compound1.80.5
Hydroxyl-modified1.22.1

Notes

  • References : Ensure proper handling per (general carbamate safety protocols).
  • Software : Cite SHELX for crystallography .
  • Data Integrity : Cross-validate all findings with orthogonal methods (e.g., NMR + X-ray) .

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